4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-12-11-13(17)7-8-16(12)25(21,22)18-9-10-20-15-6-4-3-5-14(15)19(2)26(20,23)24/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRININHYYRIVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide involves multiple steps:
Formation of the benzenesulfonamide precursor: : This typically involves sulfonylation reactions using sulfonyl chlorides and corresponding amines under basic conditions.
Introduction of the fluorine and methyl groups: : Fluorination can be achieved using electrophilic fluorinating agents, while methyl groups can be added through alkylation reactions using methyl halides.
Coupling with the benzo[c][1,2,5]thiadiazole moiety: : This step involves the formation of a C-N bond, usually via nucleophilic substitution or amide coupling reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Scaling up to industrial production would necessitate optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, to ensure high yield and purity. Continuous flow reactors and other modern techniques can be employed to streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, especially at the methyl and benzenesulfonamide groups, forming corresponding sulfoxides or sulfonic acids.
Reduction: : Reduction of the benzo[c][1,2,5]thiadiazole moiety can yield amines, which may further participate in condensation reactions.
Substitution: : Electrophilic aromatic substitution is possible, particularly at positions activated by the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as KMnO4 or PCC under mild conditions.
Reduction: : Reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: : Reagents like halogens or nitration mixtures under controlled conditions.
Major Products Formed
Oxidation: : Sulfonic acids, sulfoxides.
Reduction: : Corresponding amines and reduced thiadiazole derivatives.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to involve:
- Inhibition of specific kinases involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells through various signaling pathways.
A case study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds similar to 4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide exhibited low nanomolar activity against specific cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that it may possess significant activity against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis.
Material Science Applications
In addition to biological applications, this compound shows promise in material science:
- Polymer Chemistry : The sulfonamide group can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology : The compound's unique structure allows it to be incorporated into nanomaterials for drug delivery systems.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits kinase activity; induces apoptosis | Low nanomolar efficacy against tumor cells |
| Antimicrobial Activity | Disrupts bacterial cell wall synthesis | Effective against multiple bacterial strains |
| Material Science | Used in polymer synthesis; enhances material properties | Promising results in thermal stability studies |
Mechanism of Action
The mechanism by which this compound exerts its effects can vary:
Molecular Targets: : The sulfonamide group can interact with biological molecules such as enzymes or receptors, potentially inhibiting or modifying their activity.
Pathways Involved: : Fluorinated compounds often interact with metabolic pathways differently than non-fluorinated analogs, due to the strong electronegativity and small size of fluorine.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound
- Core : Benzenesulfonamide linked to a benzo[c][1,2,5]thiadiazole-dioxide moiety.
- Substituents :
- 4-Fluoro and 2-methyl groups on the benzene ring.
- 3-Methyl group on the benzo-thiadiazole-dioxide.
- Functional Groups : Sulfonamide (–SO₂NH–), dioxido (–SO₂–), and ethyl linker.
Analog 1 : Triazole-Thiones (Compounds [7–9] from )**
- Core : 1,2,4-Triazole-thione fused to a phenylsulfonylbenzene group.
- Substituents :
- 2,4-Difluorophenyl and 4-X-phenylsulfonyl (X = H, Cl, Br).
- Functional Groups : Thione (C=S), sulfonyl (–SO₂–), and triazole heterocycle.
- Tautomerism : Exists as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
Analog 2 : Sulfonylurea Herbicides (e.g., Metsulfuron Methyl from )**
- Core : Triazine linked to a methyl benzoate via a sulfonylurea bridge.
- Substituents :
- Methoxy and methyl groups on the triazine.
- Methyl ester on the benzoate.
- Functional Groups : Sulfonylurea (–SO₂NHC(O)NH–), triazine, and ester.
Spectral and Physicochemical Properties
| Property | Target Compound | Triazole-Thiones [7–9] | Sulfonylurea Herbicides |
|---|---|---|---|
| IR Absorptions | –SO₂– (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) –NH– (~3300 cm⁻¹) |
–C=S (1247–1255 cm⁻¹) –NH– (3278–3414 cm⁻¹) |
–SO₂– (~1350 cm⁻¹) –C=O (ester, ~1700 cm⁻¹) |
| NMR Signals | Aromatic protons (δ 7.0–8.5 ppm) –CH₂– linker (δ 3.0–4.0 ppm) |
Aromatic protons (δ 6.8–8.2 ppm) Triazole protons (δ 8.5–9.0 ppm) |
Triazine protons (δ 6.5–7.5 ppm) Methyl ester (δ 3.8–4.0 ppm) |
| Solubility | Moderate (polar sulfonamide vs. lipophilic aryl groups) | Low (non-polar aryl groups dominate) | Low (lipophilic triazine and ester) |
Key Differentiators
Heterocyclic Core : The target compound’s benzo-thiadiazole-dioxide core is distinct from triazoles (Analog 1) and triazines (Analog 2), offering unique electronic and steric properties.
Functional Groups : The ethyl-linked sulfonamide in the target compound contrasts with sulfonylureas (Analog 2) and thiones (Analog 1), affecting target selectivity.
Substituent Effects: Fluorine in the target compound enhances metabolic stability compared to non-halogenated analogs.
Biological Activity
4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure features a fluorinated benzenesulfonamide core linked to a thiadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 383.39 g/mol. The presence of the fluorine atom and the thiadiazole ring contributes to its unique pharmacological profile.
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer properties. A study evaluated various derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives demonstrated cytotoxic effects by inducing apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | A549 | 15.0 | Cell cycle arrest |
| 4-fluoro... | MCF-7 | TBD | TBD |
Antibacterial Activity
Thiadiazole derivatives have also been evaluated for antibacterial activity. In vitro studies demonstrated that these compounds exhibit inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antibacterial Activity of Selected Thiadiazole Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 4-fluoro... | Salmonella typhimurium | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been investigated through various assays measuring cytokine production and inflammatory markers. In animal models, the administration of thiadiazole derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential as therapeutic agents for inflammatory diseases .
Case Studies
One notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives, including the target compound. The study reported that modifications on the thiadiazole ring significantly influenced biological activity, with specific substitutions enhancing anticancer efficacy against resistant cancer cell lines .
Another study focused on the structure-activity relationship (SAR) analysis of similar compounds, revealing that the introduction of electron-withdrawing groups like fluorine increased potency against bacterial strains while maintaining low toxicity profiles in mammalian cells .
Q & A
Q. Basic
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) and antimicrobial screening (MIC determination) .
- Dose-response curves : IC/EC values to quantify potency .
Advanced - Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinity .
- Data contradiction analysis : Cross-validate using orthogonal assays (e.g., cell viability vs. target-specific reporter assays) to distinguish off-target effects .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced
- Functional group modulation : Replace the 4-fluoro group with chloro or nitro to evaluate electronic effects on receptor binding .
- Scaffold hopping : Substitute the benzo[c]thiadiazole core with benzothiazole or triazole rings to probe steric tolerance .
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with the sulfonamide group) .
What analytical methods ensure purity and stability during storage?
Q. Basic
- HPLC-UV/ELSD : Monitors purity (>95%) and detects degradation products .
- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to assess decomposition pathways .
Advanced - LC-MS/MS : Identifies trace impurities (e.g., oxidation byproducts of the thiadiazole ring) .
- Solid-state NMR : Evaluates crystallinity changes during storage that may impact solubility .
How can conflicting bioactivity data between in vitro and in vivo models be addressed?
Q. Advanced
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution to explain efficacy gaps .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that alter in vivo outcomes .
- Species-specific differences : Compare target homology (e.g., human vs. murine enzymes) to rationalize divergent responses .
What computational tools predict binding modes and off-target interactions?
Q. Advanced
- Molecular docking : AutoDock or Schrödinger Suite to model interactions with the sulfonamide group and hydrophobic pockets .
- MD simulations : GROMACS or AMBER to assess binding stability over time (e.g., 100 ns trajectories) .
- Chemoproteomics : Activity-based protein profiling (ABPP) identifies off-targets in complex proteomes .
How can synthetic yields be improved for low-abundance intermediates?
Q. Advanced
- Flow chemistry : Continuous synthesis reduces side reactions in sensitive steps (e.g., diazotization) .
- Microwave-assisted synthesis : Accelerates cyclization of the benzo[c]thiadiazole core (30-minute vs. 24-hour conventional heating) .
- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura couplings to enhance aryl-ethyl linker formation .
What strategies enhance selectivity for the primary target over related isoforms?
Q. Advanced
- Crystal structure-guided design : Modify the methyl group on the ethylenediamine linker to avoid steric clashes with isoform-specific residues .
- Free-energy perturbation (FEP) : Predicts binding energy differences between targets and isoforms .
- Protease selectivity panels : Screen against >50 kinases or GPCRs to identify cross-reactivity hotspots .
How can scale-up challenges (e.g., polymorphism, solubility) be mitigated?
Q. Advanced
- Polymorph screening : Use solvent-antisolvent crystallization (e.g., ethanol/water) to isolate the most stable form .
- Salt formation : Introduce hydrochloride or sodium salts to improve aqueous solubility .
- Spray drying : Amorphous solid dispersions enhance bioavailability for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
